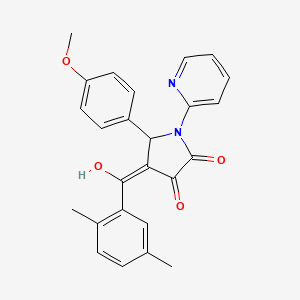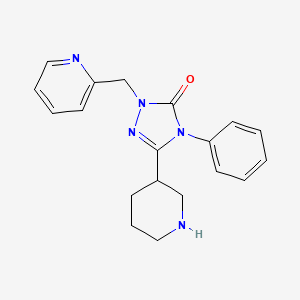
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that exhibit a wide range of biological activities and have been the subject of synthetic and structural studies to understand their properties and potential applications.
Synthesis Analysis
The synthesis of molecules similar to N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves complex reactions, including catalytic hydrogenation and functional group transformations. For example, compounds with similar structural motifs have been synthesized through reactions that involve chloromethylated intermediates, cyclization, and hydride reduction processes (Pecherer, Sunbury, & Brossi, 1972).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction techniques, revealing extended conformational features and interactions such as hydrogen bonding, which play a significant role in their stability and reactivity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
Chemical reactions involving molecules with benzoxazin rings often include interactions with organometallic reagents, leading to the formation of heterocyclic compounds with potential biological activity. For instance, the interaction with methyl(organyl)dichlorosilanes has been shown to produce silaheterocyclic compounds, highlighting the reactivity of the benzoxazin ring system (Lazareva et al., 2017).
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-7-8-15(23-2)13(9-12)19-17(21)10-20-14-5-3-4-6-16(14)24-11-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQGJWMVCAPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362255.png)
![1-[(3,4-difluorophenyl)sulfonyl]indoline](/img/structure/B5362258.png)



![5-(2,6-dimethylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362276.png)
![(9aS)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B5362283.png)
![4-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5362287.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)
![3-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5362301.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione dihydrochloride](/img/structure/B5362307.png)

![N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5362322.png)